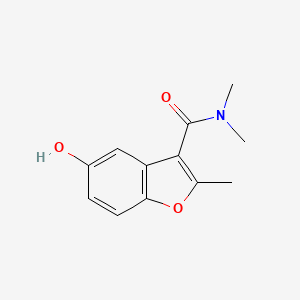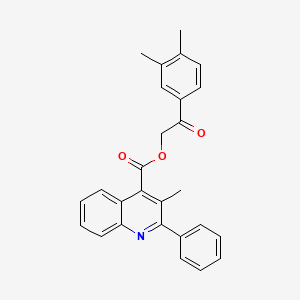![molecular formula C21H12BrF4N3OS B12040430 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 618383-56-5](/img/structure/B12040430.png)
2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the chemical formula C21H12BrF4N3OS , is a fascinating member of the pyridine-based family. Its structure combines aromatic rings, cyano groups, and fluorinated moieties, making it intriguing for both synthetic chemists and researchers in various fields.
Métodos De Preparación
Synthetic Routes::
- Bromination and Cyanation :
- The synthesis typically starts with bromination of a 4-bromophenyl precursor.
- The brominated intermediate undergoes cyanoamination using a suitable reagent (e.g., sodium cyanide).
- The trifluoromethyl group is introduced via a separate step (e.g., using trifluoromethyl iodide).
- Finally, the sulfanyl group is added to complete the target compound.
- Bromination: Typically carried out using N-bromosuccinimide (NBS) or other brominating agents.
- Cyanation: Sodium cyanide (NaCN) or other cyanating agents.
- Trifluoromethylation: Trifluoromethyl iodide (CF3I) or related reagents.
- Sulfanylation: Various sulfanylating agents (e.g., thiols or disulfides).
- While industrial-scale production details are proprietary, the synthetic steps mentioned above can be adapted for large-scale manufacturing.
Análisis De Reacciones Químicas
Reactivity::
- Oxidation : The compound’s aromatic rings are susceptible to oxidation under appropriate conditions.
- Substitution : The bromine atom can be replaced by other nucleophiles.
- Reduction : Reduction of the cyano group to an amine is feasible.
- Sulfanylation : The sulfanyl group can participate in various reactions.
- NBS : Used for bromination.
- NaCN : For cyanoamination.
- Trifluoromethylating Agents : To introduce the CF3 group.
- Thiols/Disulfides : For sulfanylation.
- The main product is the title compound itself.
- By modifying reaction conditions, regioisomers or other derivatives may form.
Aplicaciones Científicas De Investigación
- Medicinal Chemistry : Investigated for potential drug development due to its unique structure.
- Biological Studies : Used as a probe to explore biological pathways.
- Materials Science : May find applications in materials with specific properties.
Mecanismo De Acción
- Molecular Targets : The compound likely interacts with specific proteins or enzymes.
- Pathways : Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
- Uniqueness : Its combination of bromine, cyano, and trifluoromethyl groups sets it apart.
- Similar Compounds : Other pyridine derivatives, such as 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide , share some features but lack the trifluoromethyl moiety.
Propiedades
Número CAS |
618383-56-5 |
|---|---|
Fórmula molecular |
C21H12BrF4N3OS |
Peso molecular |
510.3 g/mol |
Nombre IUPAC |
2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H12BrF4N3OS/c22-13-3-1-12(2-4-13)18-9-17(21(24,25)26)16(10-27)20(29-18)31-11-19(30)28-15-7-5-14(23)6-8-15/h1-9H,11H2,(H,28,30) |
Clave InChI |
PPNKCEMEKVGAAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12040348.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040360.png)
![N-(3-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040368.png)



![[3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-yl](3-bromophenyl)methanone](/img/structure/B12040388.png)
![N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040392.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040396.png)
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040403.png)
![2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole](/img/structure/B12040405.png)



